molecular formula C5H13NO3S B1527944 2-(Propan-2-yloxy)ethane-1-sulfonamide CAS No. 1249786-86-4

2-(Propan-2-yloxy)ethane-1-sulfonamide

Cat. No.: B1527944
CAS No.: 1249786-86-4
M. Wt: 167.23 g/mol
InChI Key: GKJHQLWUYZPBMH-UHFFFAOYSA-N
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Description

“2-(Propan-2-yloxy)ethane-1-sulfonamide” is a chemical compound with the CAS Number: 1249786-86-4 . It has a molecular weight of 167.23 . The IUPAC name for this compound is 2-isopropoxyethanesulfonamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H13NO3S/c1-5(2)9-3-4-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Surface-Active Properties

  • "2-(Propan-2-yloxy)ethane-1-sulfonamide" has been investigated in the context of synthesizing sulfobetaine-type zwitterionic gemini surfactants. These surfactants, synthesized using reactions involving alkyl bromide and propane sultone, exhibit unique physicochemical properties like micelle formation and dynamic surface tension, which are significant for applications in materials science and chemistry (Yoshimura, Ichinokawa, Kaji, & Esumi, 2006).

Antimicrobial Evaluation

  • The compound has been utilized in synthesizing new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, which demonstrated antimicrobial and antifungal activities. These derivatives could potentially contribute to the development of new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Methane Biosynthesis Research

  • In methane biosynthesis research, analogs of "this compound" have been synthesized and tested as substrates for methyl-coenzyme M reductase. This research provides insights into the biological pathways of methane production in organisms like Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).

Organic Synthesis Applications

  • The compound has been studied in the context of organic synthesis, such as in cycloaddition reactions and the formation of cyclobutadiene intermediates, which are foundational reactions in organic chemistry (Eisch, Hallenbeck, & Lucarelli, 1991).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), and others .

Properties

IUPAC Name

2-propan-2-yloxyethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S/c1-5(2)9-3-4-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJHQLWUYZPBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249786-86-4
Record name 2-(propan-2-yloxy)ethane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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